molecular formula C12H20O2 B12009478 2-(1-Cyclohexen-1-yl)hexanoic acid CAS No. 72474-07-8

2-(1-Cyclohexen-1-yl)hexanoic acid

Cat. No.: B12009478
CAS No.: 72474-07-8
M. Wt: 196.29 g/mol
InChI Key: ZTXTUIUYIXIUQV-UHFFFAOYSA-N
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Description

2-(1-Cyclohexen-1-yl)hexanoic acid is an organic compound with the molecular formula C12H20O2 It is a unique chemical structure that combines a cyclohexene ring with a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexen-1-yl)hexanoic acid typically involves the reaction of cyclohexene with hexanoic acid under specific conditions. One common method is the catalytic hydrogenation of cyclohexene followed by the addition of hexanoic acid. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexen-1-yl)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the hexanoic acid chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted hexanoic acids.

Scientific Research Applications

2-(1-Cyclohexen-1-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexen-1-yl)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A ketone with a similar cyclohexene ring structure.

    Hexanoic acid: A simple carboxylic acid with a hexanoic chain.

    Cyclohexanol: An alcohol derivative of cyclohexene.

Uniqueness

2-(1-Cyclohexen-1-yl)hexanoic acid is unique due to its combination of a cyclohexene ring and a hexanoic acid chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

72474-07-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(cyclohexen-1-yl)hexanoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h7,11H,2-6,8-9H2,1H3,(H,13,14)

InChI Key

ZTXTUIUYIXIUQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CCCCC1)C(=O)O

Origin of Product

United States

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